N-(3-ethylphenyl)hydroxylamine
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Overview
Description
N-(3-ethylphenyl)hydroxylamine is an organic compound belonging to the class of hydroxylamines Hydroxylamines are characterized by the presence of an N-OH functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)hydroxylamine can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of 3-ethyl nitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid can yield this compound .
Industrial Production Methods
Industrial production of hydroxylamines, including this compound, often involves the Raschig process, which uses ammonia and hydrogen peroxide as starting materials. This method is advantageous due to its high yield and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-ethylphenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential antibacterial properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)hydroxylamine involves its ability to act as a radical scavenger. It inhibits enzymes such as ribonucleotide reductase, which is essential for DNA synthesis and repair. This inhibition can lead to antibacterial effects, making it a potential candidate for developing new antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
- N-methylhydroxylamine
- N-phenylhydroxylamine
- N-ethylhydroxylamine
Uniqueness
N-(3-ethylphenyl)hydroxylamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other hydroxylamines, it may offer distinct advantages in terms of selectivity and potency in various applications .
Properties
CAS No. |
190668-63-4 |
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Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N-(3-ethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-2-7-4-3-5-8(6-7)9-10/h3-6,9-10H,2H2,1H3 |
InChI Key |
QFKCPVBMPIBVKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NO |
Origin of Product |
United States |
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